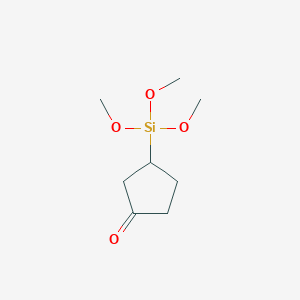
3-(Trimethoxysilyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a trimethoxysilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with trimethoxysilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The process involves heating the reaction mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its commercial viability .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating and the removal of water.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
3-(Trimethoxysilyl)cyclopentan-1-one has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the functionalization of surfaces and the preparation of hybrid materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism of action of 3-(Trimethoxysilyl)cyclopentan-1-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the compound’s ability to bond with different surfaces and materials. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound used in surface functionalization and as a coupling agent.
3-(Trimethoxysilyl)propylamine: Utilized in the modification of surfaces and the preparation of hybrid materials.
3-(Trimethoxysilyl)propanethiol: Known for its use in the synthesis of silane coupling agents and surface modifiers.
Uniqueness
3-(Trimethoxysilyl)cyclopentan-1-one is unique due to its cyclopentanone ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and the types of materials it can effectively modify .
Properties
CAS No. |
150502-27-5 |
|---|---|
Molecular Formula |
C8H16O4Si |
Molecular Weight |
204.30 g/mol |
IUPAC Name |
3-trimethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C8H16O4Si/c1-10-13(11-2,12-3)8-5-4-7(9)6-8/h8H,4-6H2,1-3H3 |
InChI Key |
RBAJDQXAYCIHRE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1CCC(=O)C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



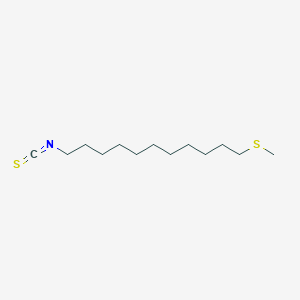

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
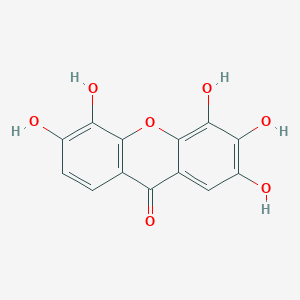
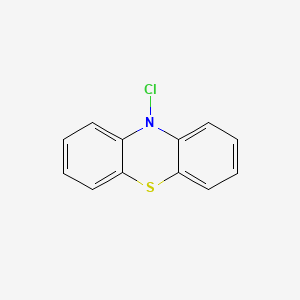
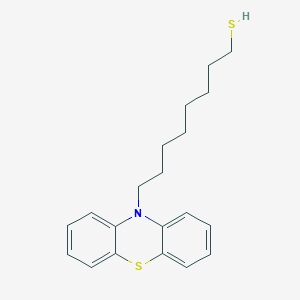
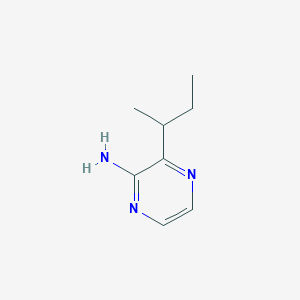
![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
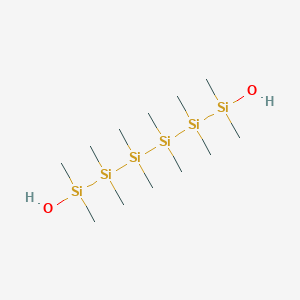

![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
